molecular formula C11H14BrNO2 B14488995 Ethyl (2-bromo-2-phenylethyl)carbamate CAS No. 63409-27-8

Ethyl (2-bromo-2-phenylethyl)carbamate

Cat. No.: B14488995
CAS No.: 63409-27-8
M. Wt: 272.14 g/mol
InChI Key: ZPSXCXYAKIVBRF-UHFFFAOYSA-N
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Description

Ethyl (2-bromo-2-phenylethyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamate group (-NHCOO-) attached to an ethyl group, which is further substituted with a bromine atom and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-bromo-2-phenylethyl)carbamate typically involves the reaction of ethyl carbamate with 2-bromo-2-phenylethyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetone. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further optimize the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-bromo-2-phenylethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (2-bromo-2-phenylethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (2-bromo-2-phenylethyl)carbamate involves its interaction with specific molecular targets. In the context of bacterial biofilm inhibition, the compound disrupts the formation of biofilms by interfering with the signaling pathways and extracellular matrix production of bacteria. This leads to the inhibition of biofilm growth and enhances the susceptibility of bacteria to antibiotics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2-bromo-2-phenylethyl)carbamate is unique due to the presence of both bromine and phenyl groups, which impart distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity in nucleophilic substitution reactions, while the phenyl group contributes to its potential biological activity, such as biofilm inhibition .

Properties

CAS No.

63409-27-8

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

ethyl N-(2-bromo-2-phenylethyl)carbamate

InChI

InChI=1S/C11H14BrNO2/c1-2-15-11(14)13-8-10(12)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,14)

InChI Key

ZPSXCXYAKIVBRF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCC(C1=CC=CC=C1)Br

Origin of Product

United States

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